molecular formula C17H15Cl2NO3 B3876130 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

Cat. No. B3876130
M. Wt: 352.2 g/mol
InChI Key: CUZILVHEWUYTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound with potential therapeutic applications. It is commonly referred to as "DCPIB" and is a selective blocker of volume-regulated anion channels (VRACs). VRACs are ion channels that play an essential role in cell volume regulation, and their dysfunction is associated with various diseases such as cancer, stroke, and ischemia.

Mechanism of Action

DCPIB selectively blocks 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone by binding to a specific site on the channel protein. 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone are activated by cell swelling, and their inhibition by DCPIB prevents the efflux of chloride ions and other osmolytes, leading to reduced cell volume and decreased cell migration and proliferation.
Biochemical and Physiological Effects:
DCPIB has been shown to have a range of biochemical and physiological effects. In cancer cells, DCPIB inhibits cell migration, proliferation, and induces apoptosis. In neurons, DCPIB protects against ischemic damage and reduces infarct size. In cardiac myocytes, DCPIB has potential applications in the treatment of arrhythmias. Additionally, DCPIB has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.

Advantages and Limitations for Lab Experiments

DCPIB is a potent and selective inhibitor of 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, making it an excellent tool for studying the role of 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone in various cellular processes. However, its effectiveness may vary depending on the cell type and experimental conditions. Additionally, DCPIB may have off-target effects on other ion channels, which should be taken into consideration when interpreting experimental results.

Future Directions

DCPIB has potential applications in the treatment of various diseases, including cancer, stroke, and cystic fibrosis. Future research should focus on optimizing the synthesis process to improve yield and purity. Additionally, further studies are needed to investigate the potential side effects of DCPIB and to develop more selective VRAC inhibitors. Finally, clinical trials are needed to evaluate the safety and efficacy of DCPIB as a therapeutic agent.

Scientific Research Applications

DCPIB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone in various cell types, including cancer cells, neurons, and cardiac myocytes. Inhibition of 1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been linked to reduced cell migration, cell proliferation, and apoptosis in cancer cells. Additionally, DCPIB has been shown to protect neurons from ischemic damage and reduce infarct size in animal models of stroke. DCPIB also has potential applications in the treatment of cardiac arrhythmias and cystic fibrosis.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-22-13-6-9-7-15(21)20-17(11(9)8-14(13)23-2)10-4-3-5-12(18)16(10)19/h3-6,8,17H,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZILVHEWUYTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NC(=O)CC2=C1)C3=C(C(=CC=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
Reactant of Route 2
1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
Reactant of Route 3
1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
Reactant of Route 4
1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
Reactant of Route 5
1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
Reactant of Route 6
1-(2,3-dichlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.